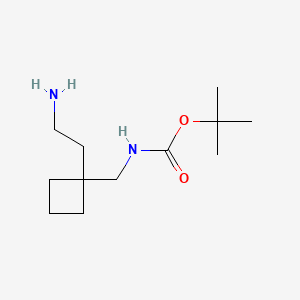

tert-Butyl ((1-(2-aminoethyl)cyclobutyl)methyl)carbamate

Description

Properties

Molecular Formula |

C12H24N2O2 |

|---|---|

Molecular Weight |

228.33 g/mol |

IUPAC Name |

tert-butyl N-[[1-(2-aminoethyl)cyclobutyl]methyl]carbamate |

InChI |

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-12(7-8-13)5-4-6-12/h4-9,13H2,1-3H3,(H,14,15) |

InChI Key |

CEUZCXIDIWNZRL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCC1)CCN |

Origin of Product |

United States |

Preparation Methods

Carbamate Protection via Boc Anhydride

One common laboratory method to prepare tert-butyl carbamate derivatives involves reacting the corresponding amine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base. For the target compound, the amine precursor is typically a cyclobutyl derivative bearing an aminoethyl side chain.

- Mix the amine (1 mmol) with (Boc)2O (1 mmol) in a solvent such as glycerol or dichloromethane.

- Stir vigorously at room temperature until the amine is fully converted, as monitored by TLC.

- Extract the reaction mixture with a mixture of petroleum ether and ethyl acetate (9:1).

- Dry the organic layer over anhydrous sodium sulfate.

- Concentrate under reduced pressure to obtain the crude product.

- Purification is often achieved without recrystallization or chromatography, yielding high purity products directly.

This method yields tert-butyl carbamates in excellent yields (typically 90–98%) with mild reaction conditions and minimal by-products.

Synthesis of the Aminoethylcyclobutyl Intermediate

The aminoethyl side chain on the cyclobutyl ring can be introduced by reductive amination or nucleophilic substitution on appropriately functionalized cyclobutyl precursors.

One approach involves:

- Starting from tert-butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate.

- Reacting with ethylene oxide or 2-bromoethylamine derivatives to install the 2-aminoethyl group.

- Subsequent deprotection or further functionalization as needed.

Industrial methods often optimize these steps for scale, using controlled temperature and solvent systems to maximize yield and purity.

Representative Preparation Data Table

| Step | Reagents and Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Amine + (Boc)2O (1:1 molar ratio) | Glycerol | RT | 1–12 h | 90–98 | Vigorous stirring, TLC monitoring, extraction |

| 2 | Aminomethylcyclobutyl carbamate + 2-bromoethylamine | Organic solvent | RT to 50 °C | Several h | Not reported | Installation of 2-aminoethyl side chain |

| 3 | Base-mediated intramolecular decarboxylation (model) | CH3CN | 100 °C | 1 h | 57–85 | Cs2CO3 base, may be adapted for target compound |

Purification and Characterization

- Purification is typically achieved by solvent extraction and evaporation without the need for column chromatography.

- The products are characterized by melting point determination, IR spectroscopy, and 1H/13C NMR spectroscopy.

- High purity is routinely obtained, as confirmed by spectral data consistent with literature values.

Summary of Key Research Findings

- The Boc protection of amines using (Boc)2O in glycerol or organic solvents is efficient, mild, and scalable.

- The aminoethyl substituent on the cyclobutyl ring can be introduced via nucleophilic substitution or reductive amination strategies.

- Base-mediated intramolecular decarboxylative amination offers a potential alternative synthetic pathway, though specific application to this compound requires further development.

- Industrial synthesis methods optimize these reactions for yield, purity, and cost-effectiveness, often adapting laboratory protocols.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1-(2-aminoethyl)cyclobutyl)methyl)carbamate can undergo various chemical reactions, including:

Oxidation: The aminoethyl side chain can be oxidized to form corresponding oxo derivatives.

Reduction: The carbamate group can be reduced to form amines.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Oxo derivatives of the aminoethyl side chain.

Reduction: Amines derived from the reduction of the carbamate group.

Substitution: Various substituted carbamates depending on the reagents used.

Scientific Research Applications

tert-Butyl ((1-(2-aminoethyl)cyclobutyl)methyl)carbamate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl ((1-(2-aminoethyl)cyclobutyl)methyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biological pathways, depending on its structure and functional groups. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogous Compounds

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds

Key Observations :

- Cyclobutane vs. Cyclopropane : The cyclobutane core in the target compound reduces ring strain compared to cyclopropane analogs, enhancing thermal stability .

- Aminoethyl vs.

- Hydroxymethyl vs. Aminoethyl: The hydroxymethyl analog () exhibits higher polarity due to the -OH group, improving aqueous solubility but limiting membrane permeability relative to the aminoethyl derivative.

- Dibenzylamino Group: The bulky dibenzylamino substituent () increases lipophilicity, which may enhance blood-brain barrier penetration but complicate synthetic purification steps .

- PEGylated Analog : Boc-NH-PEG3 () demonstrates superior water solubility, making it suitable for bioconjugation in drug delivery systems .

Biological Activity

tert-Butyl ((1-(2-aminoethyl)cyclobutyl)methyl)carbamate is a carbamate derivative with notable potential in medicinal chemistry. Its unique structure, featuring a tert-butyl group, an aminoethyl group, and a cyclobutyl moiety, suggests diverse biological activities. This article explores the compound's biological activity, including its mechanism of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C12H24N2O2

- Molecular Weight : 228.3 g/mol

- CAS Number : 2229108-77-2

- Purity : 95%

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modification of their activity. The aminoethyl and cyclobutyl groups enhance the compound’s binding affinity and specificity for certain targets, which may result in unique therapeutic effects.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that certain carbamate derivatives can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death pathways .

Neuroprotective Effects

The structural characteristics of this compound suggest potential neuroprotective effects. Compounds with similar functionalities have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. By targeting these enzymes, it could modulate physiological processes and provide therapeutic benefits in various conditions, including metabolic disorders and cancers .

Case Studies

- Cell Line Studies : In vitro studies using HEp-2 cell lines demonstrated that this compound exhibited significant cytotoxicity against RSV-infected cells. The cytopathic effect (CPE) inhibition method was employed to evaluate its efficacy, revealing promising results in reducing viral replication .

- Animal Models : Preliminary animal studies indicated that the compound could effectively reduce tumor growth in xenograft models, suggesting its potential as an anticancer agent. Dosage optimization revealed a dose-dependent response, with higher doses correlating with increased efficacy .

Comparative Analysis

To understand the uniqueness of this compound compared to other similar compounds, a comparison table is presented below:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| tert-Butyl carbamate | Simple carbamate | Moderate | Used in various organic syntheses |

| N-Boc-ethylenediamine | Protected amine | High | Commonly used in peptide synthesis |

| This compound | Complex structure | High potential | Unique interactions due to cyclobutyl group |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-Butyl ((1-(2-aminoethyl)cyclobutyl)methyl)carbamate, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl carbamate derivatives can react with cyclobutylamine intermediates under basic conditions (e.g., NaHCO₃) in solvents like THF or ethanol. Optimization includes adjusting catalysts (e.g., Pd or Cu for cross-coupling), temperature (room temperature to reflux), and stoichiometry of reagents. Column chromatography is commonly used for purification .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the carbamate and cyclobutyl groups. Mass spectrometry (MS, ESI+) validates molecular weight (e.g., observed m/z 386 [M+H]⁺ in intermediates). Infrared (IR) spectroscopy identifies carbamate C=O stretches (~1700 cm⁻¹). Purity is assessed via HPLC with UV detection .

Q. What are the recommended storage conditions to ensure the stability of this compound in laboratory settings?

- Methodological Answer : Store under inert conditions (argon or nitrogen) at 2–8°C, protected from moisture and light. Use sealed containers with desiccants. Stability tests under accelerated conditions (e.g., 40°C/75% RH for 1 month) can predict degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields when synthesizing this compound under varying catalytic conditions?

- Methodological Answer : Contradictions often arise from catalyst selection (e.g., Pd vs. Cu) or solvent polarity. Systematic Design of Experiments (DoE) can isolate variables. For example, compare Pd(PPh₃)₂Cl₂ in THF (yield ~60%) with CuI in DMF (yield ~45%) while monitoring reaction progress via TLC or LC-MS. Kinetic studies and computational modeling (DFT) may explain steric/electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.